Uroguanylin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uroguanylin is a peptide hormone that is produced by the small intestine and kidneys. It is a member of the guanylin family of peptides and plays a crucial role in the regulation of fluid and electrolyte balance in the body. This compound has been the subject of extensive scientific research in recent years due to its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
Uroguanylin exerts its physiological effects by binding to the guanylate cyclase C (GC-C) receptor, which is expressed on the surface of intestinal and renal epithelial cells. Binding of this compound to the GC-C receptor activates the intracellular signaling pathway, which leads to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels leads to the activation of downstream effectors, which ultimately result in the physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the regulation of fluid and electrolyte balance, the modulation of intestinal motility, and the regulation of blood pressure. This compound has been shown to increase the secretion of water and electrolytes in the intestine and kidney, which helps to maintain fluid and electrolyte balance in the body. It also modulates intestinal motility by increasing the tone and frequency of contractions, which helps to regulate the movement of food through the digestive tract. In addition, this compound has been shown to regulate blood pressure by modulating the activity of the renin-angiotensin-aldosterone system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Uroguanylin has several advantages for lab experiments, including its high potency, stability, and specificity. It is also relatively easy to synthesize and purify, which makes it a useful tool for studying the physiological effects of the peptide. However, there are also some limitations to using this compound in lab experiments. For example, its effects may be influenced by other factors, such as the presence of other hormones or neurotransmitters. In addition, the effects of this compound may vary depending on the experimental conditions, such as the concentration of the peptide or the type of tissue being studied.
Direcciones Futuras
There are several future directions for research on uroguanylin. One area of interest is the development of this compound-based therapies for the treatment of various diseases. For example, this compound has been shown to have potential therapeutic applications in the treatment of inflammatory bowel disease, constipation, and hypertension. Another area of interest is the elucidation of the molecular mechanisms underlying the physiological effects of this compound. This could lead to the development of more specific and effective therapies that target the GC-C receptor and downstream effectors. Finally, further research is needed to explore the potential interactions between this compound and other hormones and neurotransmitters, which could provide new insights into the regulation of fluid and electrolyte balance in the body.
Métodos De Síntesis
Uroguanylin is synthesized as a preprohormone that undergoes post-translational processing to produce the mature peptide. The preprohormone is synthesized in the endoplasmic reticulum and then transported to the Golgi apparatus, where it is cleaved to produce the prohormone. The prohormone is further processed in the secretory vesicles to produce the mature peptide.
Aplicaciones Científicas De Investigación
Uroguanylin has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of various diseases. It has been shown to have a range of physiological effects, including the regulation of fluid and electrolyte balance, the modulation of intestinal motility, and the regulation of blood pressure.
Propiedades
Número CAS |
152175-68-3 |
---|---|
Fórmula molecular |
C61H101N17O25S4 |
Peso molecular |
1600.8 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C61H101N17O25S4/c1-9-26(6)46(60(101)72-33(17-40(64)81)54(95)76-45(25(4)5)59(100)66-27(7)48(89)73-36(21-105)57(98)78-47(28(8)79)58(99)65-19-41(82)67-38(23-107)61(102)103)77-56(97)37(22-106)75-52(93)32(16-24(2)3)70-51(92)31(12-15-43(85)86)69-55(96)35(20-104)74-53(94)34(18-44(87)88)71-50(91)30(11-14-42(83)84)68-49(90)29(62)10-13-39(63)80/h24-38,45-47,79,104-107H,9-23,62H2,1-8H3,(H2,63,80)(H2,64,81)(H,65,99)(H,66,100)(H,67,82)(H,68,90)(H,69,96)(H,70,92)(H,71,91)(H,72,101)(H,73,89)(H,74,94)(H,75,93)(H,76,95)(H,77,97)(H,78,98)(H,83,84)(H,85,86)(H,87,88)(H,102,103)/t26-,27-,28+,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,45-,46-,47-/m0/s1 |
Clave InChI |
SJMPVWVIVWEWJK-AXEIBBKLSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)N |
Otros números CAS |
152175-68-3 |
Secuencia |
QEDCELCINVACTGC |
Sinónimos |
uroguanylin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.